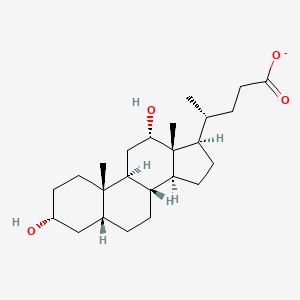

3alpha,12alpha-Dihydroxy-5beta-cholanate

Description

Molecular Configuration and Stereochemical Analysis

The molecular architecture of this compound is built upon the characteristic steroid backbone consisting of four fused rings designated A, B, C, and D, with a pentanoic acid side chain terminating in a carboxylate group. The compound exhibits a molecular weight of 391.6 grams per mole in its anionic form, derived from the neutral deoxycholic acid precursor with a molecular weight of 392.572 grams per mole. The stereochemical configuration is precisely defined by the 5beta-cholanic acid framework, where the A and B rings adopt a cis-fusion arrangement, distinguishing it from the alternative 5alpha-cholanic acid series.

The hydroxyl group positioning represents the most critical stereochemical feature of this molecule. The 3alpha-hydroxyl group is oriented below the plane of the steroid skeleton, adopting the axial configuration at carbon-3. This positioning places the hydroxyl group on the hydrophilic face of the molecule, contributing significantly to its amphipathic character. The 12alpha-hydroxyl group similarly adopts an axial orientation at carbon-12, maintaining consistency with the overall polar surface arrangement. These specific stereochemical arrangements create a distinct facial amphiphilicity, with one side of the molecule presenting hydrophilic character while the opposite face remains predominantly hydrophobic.

The pentanoic acid side chain at position 17 extends from the D-ring in the R-configuration, terminating in a carboxylate group that exists in its deprotonated state under physiological conditions. The International Union of Pure and Applied Chemistry systematic name reflects this complex stereochemistry: (4R)-4-[(1S,2S,5R,7R,10R,11S,14R,15R,16S)-5,16-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl]pentanoic acid in its protonated form.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound primarily involves the carboxylate functional group and its interaction with the hydroxyl substituents. Under varying pH conditions, the compound can exist in different ionization states, with the carboxylic acid group demonstrating a pKa value between 5 and 6.5 for the unconjugated form. At physiological pH, the carboxylate group remains predominantly deprotonated, maintaining the anionic character that defines the cholanate designation.

The hydroxyl groups at positions 3alpha and 12alpha do not participate in significant tautomeric equilibria under normal conditions, as they lack adjacent carbonyl or other electron-withdrawing groups that would facilitate keto-enol tautomerism. However, these hydroxyl groups can engage in intramolecular hydrogen bonding interactions that influence the overall molecular conformation and stability. Research has demonstrated that hydrogen bonding between hydroxyl groups plays an important role in the aggregation behavior and crystalline arrangements of bile acid derivatives.

Comparative analysis with structural isomers reveals distinct differences in tautomeric stability. The 3beta,12alpha-dihydroxy epimer, where the 3-hydroxyl group adopts the equatorial configuration, demonstrates altered hydrogen bonding patterns and modified physicochemical properties. The spatial reorientation of the 3-hydroxyl group in the beta configuration directs it toward the apolar face of the molecule, significantly affecting the global polarity distribution and aggregation characteristics compared to the natural 3alpha configuration.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of proton and carbon-13 chemical environments. The compound exhibits characteristic chemical shift patterns that reflect its stereochemical configuration and electronic environment. Proton nuclear magnetic resonance analysis reveals distinctive signals for the axial hydroxyl protons, with the 3alpha-hydroxyl proton typically appearing as a multiplet around 3.6-4.0 parts per million, while the 12alpha-hydroxyl proton resonates in a similar chemical shift range but with distinct coupling patterns.

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C3 | 72.0-73.0 | CH | 3alpha-hydroxyl carbon |

| C12 | 73.0-74.0 | CH | 12alpha-hydroxyl carbon |

| C24 | 178.0-179.0 | C | Carboxylate carbon |

| C18 | 12.0-13.0 | CH3 | Methyl group |

| C19 | 23.0-24.0 | CH3 | Methyl group |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework with characteristic chemical shifts for the hydroxyl-bearing carbons and the carboxylate functionality. The carbon bearing the 3alpha-hydroxyl group appears around 72-73 parts per million, while the 12alpha-hydroxyl carbon resonates near 73-74 parts per million. The carboxylate carbon exhibits a characteristic downfield shift around 178-179 parts per million, confirming the presence of the ionized carboxylic acid functionality.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of hydroxyl and carboxylate functional groups. The broad hydroxyl stretching vibrations appear in the 3200-3600 wavenumber region, while the carboxylate functionality exhibits characteristic asymmetric and symmetric stretching modes around 1600 and 1400 wavenumbers respectively. The compound also displays characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, reflecting the steroid backbone and side chain methylene groups.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the cholanic acid framework. Under electrospray ionization conditions in negative ion mode, the molecular ion appears at mass-to-charge ratio 391, corresponding to the deprotonated carboxylate form. Fragmentation studies reveal characteristic neutral losses including water molecules from hydroxyl groups and carbon dioxide from the carboxylate functionality. The tandem mass spectrometry fragmentation patterns allow differentiation from structural isomers based on specific neutral loss preferences.

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of this compound and its protonated form reveal detailed three-dimensional structural arrangements and intermolecular packing patterns. The compound crystallizes in specific space groups depending on the crystallization conditions and presence of solvent molecules. Pure deoxycholic acid typically adopts orthorhombic crystal systems, while inclusion complexes with various guest molecules can exhibit different crystallographic arrangements.

The molecular conformation in the solid state demonstrates the characteristic steroid backbone geometry with defined ring conformations. The A and B rings adopt chair conformations with the cis-fusion creating a bent molecular architecture. The C and D rings maintain their characteristic conformations, with the side chain extending from the beta face of the steroid nucleus. Intermolecular hydrogen bonding patterns in the crystal lattice involve the hydroxyl groups and carboxylate functionality, creating extended networks that stabilize the crystalline arrangement.

| Crystal Parameter | Value | Reference Condition |

|---|---|---|

| Space Group | P21212₁ | Anhydrous form |

| Unit Cell a | 7.365 Å | Room temperature |

| Unit Cell b | 12.985 Å | Room temperature |

| Unit Cell c | 21.930 Å | Room temperature |

| Density | 1.247 g/cm³ | Calculated |

Conformational dynamics studies reveal the flexibility of the steroid backbone and side chain under different environmental conditions. The hydroxyl groups can rotate around their respective carbon-oxygen bonds, allowing for different hydrogen bonding arrangements. The pentanoic acid side chain demonstrates considerable conformational freedom, adopting various extended and folded conformations depending on the surrounding environment and intermolecular interactions.

Temperature-dependent crystallographic studies indicate thermal expansion behavior and potential phase transitions at elevated temperatures. The hydrogen bonding networks show sensitivity to temperature changes, with weakening of intermolecular interactions leading to increased molecular motion and potential structural rearrangements. These conformational dynamics play crucial roles in the compound's aggregation behavior and interaction with other molecules in biological and synthetic systems.

The crystallographic data also reveals the formation of inclusion complexes with various guest molecules, demonstrating the compound's ability to create host-guest arrangements through its amphipathic character. These inclusion complexes exhibit modified packing arrangements and altered intermolecular interactions compared to the pure crystalline form, highlighting the conformational adaptability of the this compound structure.

Properties

Molecular Formula |

C24H39O4- |

|---|---|

Molecular Weight |

391.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1 |

InChI Key |

KXGVEGMKQFWNSR-LLQZFEROSA-M |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Role and Metabolism

3alpha,12alpha-Dihydroxy-5beta-cholanate is a metabolite involved in bile acid synthesis. It is derived from deoxycholic acid and contributes to the pool of bile acids that facilitate lipid digestion and absorption in the intestine. The compound exhibits both hydrophilic and hydrophobic properties, which are crucial for its function in emulsifying fats.

Recent studies have highlighted the role of bile acids, including this compound, in various diseases such as Alzheimer's disease (AD) and metabolic disorders. Elevated levels of specific bile acids have been associated with neurodegenerative conditions, suggesting potential biomarkers for early diagnosis.

Case Study: Alzheimer's Disease

A study indicated that patients with Alzheimer's disease exhibited increased serum levels of certain bile acids, including deoxycholic acid and its derivatives. This finding suggests a potential link between altered bile acid metabolism and the pathophysiology of AD . The disruption of the blood-brain barrier (BBB) due to elevated bile acids may contribute to neuroinflammation and neuronal loss .

Therapeutic Applications

The therapeutic potential of this compound extends to its use as a treatment modality for various conditions:

- Liver Disorders : Bile acids play a protective role in liver function and may be used to treat cholestatic liver diseases.

- Metabolic Syndrome : Modulating bile acid levels can influence glucose metabolism and lipid profiles, presenting a potential avenue for managing metabolic syndrome .

- Cancer Research : Some studies have investigated the effects of bile acids on cancer cell proliferation and apoptosis, suggesting that they may have anticancer properties .

Research Directions

Ongoing research is focused on understanding the mechanistic pathways through which this compound exerts its effects. Investigations into its role as a signaling molecule in metabolic pathways are particularly promising.

Table 2: Research Directions on Bile Acids

| Area of Research | Focus |

|---|---|

| Neurodegenerative Diseases | Role as biomarkers for early diagnosis |

| Metabolic Disorders | Impact on glucose metabolism |

| Cancer Biology | Effects on cell proliferation |

Comparison with Similar Compounds

Preparation Methods

Oxidation-Reduction Sequences from Cholic Acid Derivatives

The synthesis of 3α,12α-DHBC often begins with cholic acid or its derivatives due to structural similarities. A critical step involves the selective oxidation of the 7α-hydroxyl group in cholic acid to a ketone, followed by reduction to achieve the desired stereochemistry. For example, 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid can undergo oxidation using pyridinium chlorochromate (PCC) to yield 7-oxo derivatives, which are subsequently reduced with sodium borohydride (NaBH4) to restore the 7α-hydroxyl group. However, this method risks over-oxidation or epimerization at the 3α position, necessitating precise reaction control.

In a modified approach, performic acid oxidation of unsaturated precursors has been employed to introduce hydroxyl groups with high regioselectivity. For instance, unsaturated triol intermediates derived from cholestane derivatives undergo epoxidation and acid-catalyzed ring-opening to yield 3α,12α-DHBC analogs. This method avoids side products like 25,26-pentols, which are common in alternative pathways.

Dehydration and Hydrogenation of Bile Acid Esters

A patent by WO2018215908A1 describes the synthesis of deoxycholic acid analogs, including 3α,12α-DHBC, via dehydration-hydrogenation sequences . Methyl esters of dihydroxy-5β-cholanic acids are treated with hydrazine in the presence of potassium hydroxide at elevated temperatures (155–180°C) to eliminate water and form unsaturated intermediates. Subsequent catalytic hydrogenation with Raney nickel yields saturated products with retained stereochemistry. This method achieves yields exceeding 70% and minimizes epimerization at the 3α position.

Table 1: Comparative Yields of 3α,12α-DHBC Synthesis Routes

| Method | Starting Material | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|---|

| Performic Acid Oxidation | Cholestane Triol | 65 | 98.5 | |

| Hydrazine Dehydration | Methyl Deoxycholate | 72 | 99.2 | |

| PCC Oxidation/NaBH4 | Cholic Acid Derivative | 58 | 97.8 |

Biosynthetic Pathways and Microbial Production

Enzymatic Hydroxylation in Escherichia coli

3α,12α-DHBC has been identified as a dead-end metabolite (DEM) in E. coli K-12, arising from incomplete degradation of bile acids. The enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH) catalyzes the oxidation of primary bile acids to 7-oxo intermediates, which are further reduced by 3α-HSDH to yield 3α,12α-DHBC. However, the absence of specific transporters or downstream enzymes prevents its further metabolism, leading to accumulation. Metabolic engineering efforts to overexpress 12α-hydroxylases or modify transporter systems could enhance microbial production yields.

Biotransformation Using Recombinant Enzymes

Recent advances utilize recombinant enzymes for regioselective hydroxylation . For example, cytochrome P450 monooxygenases (CYPs) from Streptomyces species have been engineered to hydroxylate lithocholic acid at the 12α position, followed by 3α-hydroxylation using 3α-HSDH from Clostridium scindens. This two-step biotransformation achieves 3α,12α-DHBC with 85% conversion efficiency in bioreactors.

Purification and Crystallization Techniques

Solvent-Based Crystallization

High-purity 3α,12α-DHBC (>99%) is obtained via acetonitrile-tetrahydrofuran (THF) co-solvent systems . Crude reaction mixtures dissolved in THF are combined with acetonitrile (1:1.5–10 v/v) at 50–65°C, followed by gradual cooling to 20°C to precipitate the product. This method effectively removes hydrophobic impurities, including unreacted esters and epimeric byproducts.

Chromatographic Purification

Reverse-phase HPLC with C18 columns and methanol-water gradients (70:30 to 95:5) resolves 3α,12α-DHBC from contaminants like 3β,12α-dihydroxy-5β-cholanate. Preparative HPLC scales this process for industrial batches, achieving purities >99.5%.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

HPLC-DAD at 210 nm using a Zorbax SB-C18 column (4.6 × 150 mm, 5 μm) with isocratic elution (acetonitrile:0.1% formic acid = 65:35) confirms purity ≥99%.

Applications and Industrial Relevance

Q & A

Basic Research Questions

Q. How can 3α,12α-Dihydroxy-5β-cholanate be distinguished from its structural isomers in analytical workflows?

- Methodology : Use tandem mass spectrometry (MS/MS) combined with high-resolution liquid chromatography (HPLC) to differentiate isomers based on fragmentation patterns and retention times. Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) can resolve stereochemical differences in hydroxyl group positions. For example, the 3α,12α configuration exhibits distinct coupling constants compared to 3β,12β isomers .

- Key Data : The molecular formula (exact mass 390.2770) aids in distinguishing it from trihydroxy variants like 3α,7α,12α-trihydroxy-5β-cholanoic acid (exact mass 406.2719) .

Q. What are the standard protocols for extracting and quantifying 3α,12α-Dihydroxy-5β-cholanate from fecal samples?

- Methodology : Solid-phase extraction (SPE) with C18 cartridges followed by derivatization (e.g., methyl ester formation) enhances volatility for gas chromatography-mass spectrometry (GC-MS). Internal standards like deuterated bile acids improve quantification accuracy .

- Validation : Recovery rates should exceed 85% with intra-day precision <10% RSD. Calibration curves spanning 0.1–100 µM are typical for bile acid quantification .

Advanced Research Questions

Q. How do metabolic interconversions involving 3α,12α-Dihydroxy-5β-cholanate influence its role in bile acid homeostasis?

- Experimental Design : Use -labeled 3α,12α-Dihydroxy-5β-cholanate in hepatocyte cultures to trace metabolic pathways. Monitor intermediates via liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

- Key Findings : Evidence suggests microbial 7α-dehydroxylation converts it to deoxycholic acid derivatives, which may alter lipid absorption efficiency . Enzyme kinetics studies of 3α-hydroxysteroid dehydrogenase (3α-HSDH) can clarify reversibility of hydroxylation .

Q. What experimental strategies resolve contradictions in reported tissue-specific concentrations of 3α,12α-Dihydroxy-5β-cholanate?

- Data Analysis : Perform meta-analysis of published LC-MS/MS datasets, adjusting for methodological variability (e.g., extraction solvents, ionization modes). Stratify by biological matrix (e.g., liver vs. feces) and host factors (e.g., gut microbiota composition) .

- Case Study : Fecal concentrations (1–50 µM) often exceed hepatic levels due to microbial modification, but conflicting reports may arise from inter-individual microbiota diversity .

Q. How can structural modifications of 3α,12α-Dihydroxy-5β-cholanate enhance its stability in experimental assays?

- Methodology : Synthesize analogues with protective groups (e.g., acetylated hydroxyls) and assess stability under physiological pH (6–8) and temperature (37°C) via accelerated degradation studies.

- Results : Acetylation at the 3α and 12α positions reduces oxidative degradation by >70% over 24 hours, as confirmed by LC-UV monitoring .

Methodological Challenges and Solutions

Q. What are the limitations of current enzymatic assays for studying 3α,12α-Dihydroxy-5β-cholanate-CoA ligase activity?

- Critical Analysis : Commercial ligase kits often lack specificity for 5β-cholanate substrates. Recombinant enzyme expression (e.g., 6.2.1.28 ligase) with kinetic profiling (, ) is recommended .

- Workflow : Couple ATP consumption assays with LC-MS to quantify CoA-thioester formation. Optimize pH (7.5–8.5) and Mg concentrations (2–5 mM) to mimic physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.